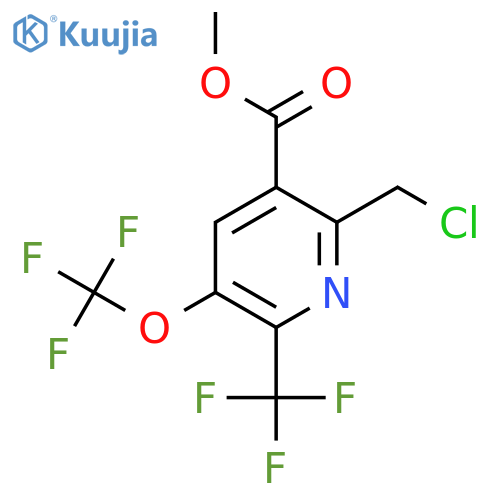Cas no 1805238-75-8 (Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate)

1805238-75-8 structure
商品名:Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1805238-75-8
MF:C10H6ClF6NO3
メガワット:337.602962970734
CID:4846086
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H6ClF6NO3/c1-20-8(19)4-2-6(21-10(15,16)17)7(9(12,13)14)18-5(4)3-11/h2H,3H2,1H3
- InChIKey: OSFFIWUGHQRCAE-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)OC)=CC(=C(C(F)(F)F)N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078582-1g |
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate |
1805238-75-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1805238-75-8 (Methyl 2-(chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 61549-49-3(9-Decenenitrile)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
